molecular formula C20H21D3ClN3S.CH4O3S.CH4O3S B602525 Prochlorperazine-d3 Dimesylate CAS No. 753432-54-1

Prochlorperazine-d3 Dimesylate

Cat. No.: B602525
CAS No.: 753432-54-1
M. Wt: 569.17
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Description

Significance of Stable Isotope Labeled Compounds (SIL-IS) in Quantitative Bioanalysis

Stable Isotope Labeled Internal Standards (SIL-IS) are considered the gold standard in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

The key advantages of using SIL-IS include:

Improved Accuracy and Precision : SIL-IS co-elute with the analyte, meaning they experience the same matrix effects (ion suppression or enhancement) and extraction inefficiencies. resolvemass.caclearsynth.com This co-elution allows for more accurate correction of these variabilities, leading to higher precision in quantitative results. wuxiapptec.comscispace.com

Compensation for Matrix Effects : Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer. clearsynth.com Because SIL-IS have nearly identical physicochemical properties to the analyte, they are affected by the matrix in the same way, thus providing a reliable means of compensation. wuxiapptec.com

Rationale for Deuteration in Pharmaceutical Analytical Methodologies

Deuterium, a stable, non-radioactive isotope of hydrogen, is frequently used for isotopic labeling due to several practical reasons. acanthusresearch.comsigmaaldrich.com The substitution of hydrogen with deuterium results in a mass shift that is easily detectable by a mass spectrometer, allowing for the differentiation between the analyte and the internal standard. clearsynth.com

The primary rationales for using deuterated standards are:

Cost-Effectiveness : The synthesis of deuterated compounds is often more economical compared to labeling with other stable isotopes like ¹³C or ¹⁵N. sigmaaldrich.com

High Isotopic Purity : Deuterated standards can be synthesized with high isotopic purity, minimizing the presence of the unlabeled analyte which could interfere with the analysis.

Minimal Impact on Chemical Properties : The substitution of hydrogen with deuterium generally has a negligible effect on the chemical and physical properties of the molecule, ensuring that the internal standard behaves almost identically to the analyte during sample processing and chromatographic separation. acanthusresearch.com However, in some cases, a "kinetic isotope effect" can lead to slight differences in retention times, which must be considered during method development. scispace.comnih.gov

Overview of Prochlorperazine (B1679090) and its Deuterated Analogue, Prochlorperazine-d3 Dimesylate, as a Research Standard

Prochlorperazine is a phenothiazine (B1677639) derivative with antiemetic and antipsychotic properties. drugbank.comnih.gov It functions primarily by blocking dopamine (B1211576) D2 receptors in the brain. drugbank.comnih.gov In pharmaceutical research, accurate quantification of prochlorperazine in biological samples is crucial for pharmacokinetic studies and bioequivalence trials. nih.govinnovareacademics.in

This compound is a deuterated form of prochlorperazine, where three hydrogen atoms on the methyl group of the piperazine (B1678402) ring have been replaced by deuterium atoms. lgcstandards.com This specific labeling makes it an ideal internal standard for the quantitative analysis of prochlorperazine.

Key characteristics of this compound as a research standard:

Suitability for LC-MS/MS Analysis : Its mass difference from the unlabeled prochlorperazine allows for clear differentiation in mass spectrometric detection.

Application in Method Validation : It is used in analytical method development and validation to ensure the accuracy and reliability of methods for quantifying prochlorperazine. clearsynth.comclearsynth.com

Use in Pharmacokinetic Studies : Researchers utilize this compound as an internal standard in pharmacokinetic studies to accurately determine the concentration-time profile of prochlorperazine in biological fluids. ekb.egnih.gov

Interactive Data Table: Properties of Prochlorperazine and its Deuterated Analogue

PropertyProchlorperazineThis compound
Chemical Formula C₂₀H₂₄ClN₃SC₂₀H₂₁D₃ClN₃S · 2CH₄O₃S
Molecular Weight 373.94 g/mol 568.1 g/mol
Primary Use Antiemetic, Antipsychotic drugbank.comInternal Standard for Bioanalysis clearsynth.com
Key Feature Active Pharmaceutical IngredientStable Isotope Labeled Standard

Research Findings:

Several studies have highlighted the importance of using internal standards like this compound for the accurate quantification of drugs. For instance, a study on the quantification of prochlorperazine maleate (B1232345) in human plasma for a bioequivalence study utilized a liquid chromatography-mass spectrometry method, underscoring the need for reliable internal standards in such research. nih.gov The development of rapid and validated UPLC methods for prochlorperazine edisylate also demonstrates the ongoing need for high-quality analytical standards to ensure method specificity and robustness. innovareacademics.inresearchgate.net

The use of a deuterated internal standard helps to overcome challenges such as ion suppression and matrix effects, which can significantly impact the accuracy of results in complex biological matrices. nih.govtexilajournal.com The stable isotope label ensures that the internal standard closely mimics the behavior of the analyte throughout the analytical process, from extraction to detection. acanthusresearch.comresearchgate.net

Properties

CAS No.

753432-54-1

Molecular Formula

C20H21D3ClN3S.CH4O3S.CH4O3S

Molecular Weight

569.17

Purity

95% by HPLC; 98% atom D

Related CAS

51888-09-6 (unlabelled)

Synonyms

2-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine Dimethanesulfonate;  3-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]phenothiazine Dimesylate;  Novamin-d3;  Tementyl-d3; 

tag

Prochlorperazine

Origin of Product

United States

Synthetic Pathways and Isotopic Purity Verification of Prochlorperazine D3 Dimesylate

Strategies for Deuterium (B1214612) Incorporation in Phenothiazine (B1677639) Derivatives

The introduction of deuterium into molecules like phenothiazines requires specific synthetic strategies that precisely control the location and number of deuterium atoms. juniperpublishers.com This precision is crucial for creating a standard that is effective for its intended analytical purpose, primarily in pharmacokinetic studies where it can be used to differentiate from the non-labeled drug. portico.org

The synthesis of Prochlorperazine-d3 involves the specific replacement of three hydrogen atoms with deuterium on the N-methyl group of the piperazine (B1678402) moiety. lgcstandards.comlgcstandards.com This targeted deuteration is typically achieved not by direct exchange on the final molecule, but by using a deuterated building block during the synthesis.

A common and efficient method involves the reaction of the demethylated precursor, 2-chloro-10-[3-(piperazin-1-yl)propyl]phenothiazine, with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I). This ensures the selective introduction of the trideuteromethyl group at the desired position.

Other general deuteration techniques exist, although they may be less specific for this particular labeling pattern. These include:

Catalytic Hydrogen-Deuterium Exchange: This method uses a deuterium source like deuterium gas (D₂) or heavy water (D₂O) in the presence of a metal catalyst (e.g., Palladium, Ruthenium, or Iron) to exchange hydrogen atoms for deuterium. juniperpublishers.comresearchgate.netnih.govmdpi.com These reactions often require elevated temperatures and can lead to labeling at multiple sites, such as positions on the aromatic rings or alpha to nitrogen atoms, which may not be desirable for this specific standard. researchgate.net

Use of Deuterated Solvents: Solvents like D₂O can serve as the deuterium source under certain catalytic conditions, offering a cost-effective alternative to D₂ gas. juniperpublishers.comnih.gov

For Prochlorperazine-d3, the building block approach using a deuterated reagent offers superior control over the site of labeling, which is essential for its role as an internal standard.

Following the successful deuteration of the core molecule, Prochlorperazine-d3 is converted into its dimesylate salt by reacting the free base with two equivalents of methanesulfonic acid. smolecule.com This salt formation is a critical step for several reasons that enhance the compound's utility as a research and reference standard.

Prochlorperazine (B1679090) free base is practically insoluble in water, which limits its application in aqueous-based analytical systems. nih.gov Converting it to a salt, such as the dimesylate, edisylate, or maleate (B1232345) salt, generally improves its solubility and handling characteristics. nih.govsmolecule.comchemscene.com The dimesylate salt of Prochlorperazine-d3 is a stable, crystalline solid that can be accurately weighed and handled, which is crucial for preparing stock solutions and calibration standards for quantitative analysis. lgcstandards.com The improved stability and defined crystalline form ensure the long-term integrity and reliability of the reference material when stored under appropriate conditions. lgcstandards.comlgcstandards.com

Deuteration Techniques and Methodological Considerations

Analytical Techniques for Confirming Deuterium Labeling and Isotopic Enrichment

To qualify Prochlorperazine-d3 Dimesylate as a reference standard, it must undergo rigorous analytical testing to confirm its structure, isotopic enrichment, and chemical purity. rsc.orgrsc.org This ensures that the material meets the high specifications required for sensitive analytical applications.

A combination of advanced spectroscopic techniques is employed to verify the successful and specific incorporation of deuterium and to quantify the level of isotopic enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for confirming the mass shift due to deuteration. rsc.orgrsc.org It precisely measures the mass-to-charge ratio of the molecule, allowing for the differentiation of the deuterated compound from any remaining unlabeled or partially labeled species. rsc.org By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be calculated. rsc.org For a high-quality standard, the isotopic purity is expected to be very high.

Table 1: Example Isotopic Distribution Data for Prochlorperazine-d3

Isotopologue Description Example Relative Intensity
d0 Unlabeled Prochlorperazine 0.06%
d1 Contains one deuterium atom 0.02%
d2 Contains two deuterium atoms 0.00%
d3 Fully labeled Prochlorperazine-d3 99.92%

Data based on a representative Certificate of Analysis. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location of the deuterium atoms.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of Prochlorperazine-d3, the signal corresponding to the N-methyl protons should be absent or significantly diminished, providing strong evidence of successful deuteration at that specific site. nih.govmdpi.com

Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei. nih.govsigmaaldrich.com A signal in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl group confirms the presence and location of the deuterium label. mdpi.comsigmaaldrich.com

Quantitative NMR (qNMR): This method can be used to provide an accurate determination of isotopic abundance and is considered a robust strategy for this purpose. nih.gov

Beyond isotopic purity, the chemical purity of the standard is critical. nih.govacs.org Chromatographic methods are used to separate the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for determining the chemical purity of pharmaceutical reference standards. lgcstandards.comresearchgate.net A stability-indicating HPLC method is developed and validated to ensure that all potential impurities are effectively separated from the main Prochlorperazine-d3 peak. researchgate.net Commercial standards of this compound typically exhibit a chemical purity of over 95%, with many batches exceeding 99%. lgcstandards.comlgcstandards.com

Table 2: Typical HPLC Purity Specifications

Parameter Method Specification Typical Result
Chemical Purity HPLC >95% 99.09%

Data based on representative commercial product information. lgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for identifying unknown impurities by providing both retention time data and mass information, confirming that the purity assessment is comprehensive. researchgate.net

Through this multi-faceted approach of targeted synthesis and exhaustive analytical characterization, this compound is produced as a high-quality, reliable internal standard for advanced bioanalytical research.

Advanced Bioanalytical Method Development and Validation Utilizing Prochlorperazine D3 Dimesylate

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the technology of choice for bioanalysis due to its superior sensitivity and selectivity. The integration of a SIL-IS like Prochlorperazine-d3 Dimesylate is critical, as it co-elutes with the unlabeled analyte and experiences similar ionization effects, allowing for reliable correction of experimental variability.

Achieving efficient chromatographic separation is fundamental to a successful LC-MS/MS method. The goal is to separate the analyte (Prochlorperazine) and its key metabolites from endogenous matrix components to minimize interference. Prochlorperazine (B1679090) is extensively metabolized to compounds such as Prochlorperazine Sulfoxide (B87167) (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH). nih.govresearchgate.net

Optimization involves the systematic evaluation of several parameters:

Stationary Phase: Reversed-phase columns are most common for this application. Studies have demonstrated successful separation using octadecylsilyl (C18) and C4 columns. nih.govresearchgate.netnih.gov The choice depends on the specific polarity of the analytes and the desired retention characteristics. For instance, a 3 µm particle size C18 column can provide efficient separation in a short run time. nih.gov

Mobile Phase: The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent, is adjusted to achieve optimal resolution and peak shape. Common organic modifiers include acetonitrile (B52724) and methanol. nih.gov The aqueous component often contains additives like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve ionization efficiency. researchgate.netnih.govinnovareacademics.in

Elution Mode: Both isocratic and gradient elution methods have been successfully developed. An isocratic method with a constant mobile phase composition offers simplicity and can achieve run times as low as 10 minutes for prochlorperazine and its major metabolites. nih.gov A gradient program, where the mobile phase composition changes over time, provides greater flexibility for separating complex mixtures of the parent drug and multiple metabolites with differing polarities. researchgate.netinnovareacademics.in

Table 1: Examples of Chromatographic Systems for Prochlorperazine Analysis

Parameter System 1 System 2 System 3
Column Octadecylsilyl (C18), 3 µm nih.gov Acquity BDH300 C4, 1.7 µm innovareacademics.in Thermo Hypersil-Hypurity C18, 5 µm nih.gov
Mobile Phase A Not specified, isocratic 3.85g Ammonium Acetate + 0.5 ml Trifluoroacetic Acid + 1 ml Triethylamine in 1000 ml Water innovareacademics.in 10mM Ammonium Acetate (pH 3.6) nih.gov
Mobile Phase B Not specified, isocratic 0.5 ml Trifluoroacetic Acid in 1000 ml Acetonitrile innovareacademics.in Methanol-Acetonitrile nih.gov
Elution Mode Isocratic nih.gov Gradient innovareacademics.in Isocratic (27:68:5, A:Methanol:Acetonitrile) nih.gov
Flow Rate Not specified 0.4 ml/min innovareacademics.in 0.22 ml/min nih.gov

| Run Time | 10 min nih.gov | 8 min innovareacademics.in | Not specified |

Tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte. For quantitative analysis, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive polarity. nih.gov

The development process involves:

Precursor Ion Selection: The analyte and the SIL-IS are infused into the mass spectrometer to identify their protonated molecular ions, [M+H]⁺. For prochlorperazine (C₂₀H₂₄ClN₃S), the precursor ion has a mass-to-charge ratio (m/z) of approximately 374.1. nih.govuio.no For Prochlorperazine-d3, the precursor ion will be 3 atomic mass units higher, at approximately m/z 377.1.

Product Ion Selection: The selected precursor ions are fragmented in the collision cell, and the resulting product ion spectrum is analyzed to identify a stable and abundant fragment. This fragment becomes the product ion for the MRM transition. The fragmentation pattern is often related to the cleavage of the piperazine (B1678402) side chain. researchgate.net

Optimization: Parameters such as cone voltage and collision energy are optimized for both the analyte and the internal standard to maximize the signal intensity of the chosen MRM transition.

The use of this compound ensures that the internal standard has nearly identical chemical and physical properties to the analyte, but its distinct mass allows it to be separately quantified by the mass spectrometer.

Biological matrices like plasma and blood are complex mixtures containing salts, lipids, and proteins that can interfere with the ionization process in the MS source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, compromising the accuracy and reproducibility of the assay. researchgate.net

This compound is an invaluable tool for diagnosing and compensating for these effects. Since the deuterated standard co-elutes with the unlabeled prochlorperazine, it is subjected to the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement that affects both compounds is effectively normalized. This ensures that the calculated concentration remains accurate despite variations in ionization efficiency between samples. However, it is crucial during method development to confirm that the SIL-IS accurately tracks the analyte's behavior in the presence of matrix from different sources.

Tandem Mass Spectrometric Parameters for Deuterated Internal Standard Application

Method Validation Principles for Quantitative Analysis with SIL-IS

Once the LC-MS/MS method is developed, it must undergo rigorous validation to demonstrate its reliability for its intended purpose, following guidelines from regulatory bodies.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of calibration standards prepared at known concentrations in the same biological matrix as the samples. The peak area ratio of the analyte to the SIL-IS is plotted against the nominal concentration, and a linear regression analysis is performed.

The acceptance criterion for linearity is typically a high correlation coefficient (r² or r) of 0.99 or greater. researchgate.netinnovareacademics.inxenotech.com The use of this compound helps ensure a consistent and linear response across the entire validated concentration range.

Table 2: Reported Linearity for Prochlorperazine Bioanalytical Methods

Concentration Range Correlation Coefficient (r or r²) Biological Matrix Reference
0.01 - 40 µg/L Not specified, described as linear Human Plasma nih.gov
0.20 - 6.40 ng/mL r² = 0.9989 Human Plasma nih.gov
80% - 120% of specification r = 0.999 Drug Substance researchgate.netinnovareacademics.in

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test result to the true value. These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates.

Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Accuracy is expressed as the percent difference of the calculated mean concentration from the nominal value.

For a method to be considered valid, both intra-assay (within-run) and inter-assay (between-run) precision and accuracy must fall within predefined acceptance limits, commonly ±15% (or ±20% at the Lower Limit of Quantification). Studies validating methods for prochlorperazine have demonstrated high precision and accuracy, well within these typical limits. nih.gov

Table 3: Example Precision and Accuracy Data for Prochlorperazine Analysis

Parameter Specification Reported Value Reference
Intra-assay Precision (%CV) ≤ 15% Within 7.0% nih.gov
Inter-assay Precision (%CV) ≤ 15% Within 9.0% nih.gov
Intra-assay Accuracy (%) 85% - 115% 99% - 104% nih.gov
Inter-assay Accuracy (%) 85% - 115% 99% - 105% nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in the validation of bioanalytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Prochlorperazine and its deuterated internal standard, this compound, these limits are determined to ensure the sensitivity of the analytical method for its intended application.

Various analytical techniques have been employed to determine the LOD and LOQ for prochlorperazine in different matrices. For instance, in human plasma, a liquid chromatography-mass spectrometry (LC-MS) method has established a lower limit of quantification (LLOQ) of 0.20 ng/mL. researchgate.netnih.gov Another LC-MS/MS method determined the LLOQ for prochlorperazine and its major metabolites, N-demethylprochlorperazine and 7-hydroxyprochlorperazine, to be 10 ng/L in human plasma, while the LLOQ for prochlorperazine sulfoxide was 50 ng/L. nih.gov

High-performance liquid chromatography (HPLC) methods have also been developed. One RP-HPLC method reported an LOD and LOQ of 0.0236 µg/mL and 0.4125 µg/mL, respectively, for prochlorperazine maleate (B1232345). austinpublishinggroup.com Another study using RP-HPLC found the LOD and LOQ to be 1.76 µg/mL and 5.35 µg/mL, respectively. grafiati.com Furthermore, a high-performance thin-layer chromatography (HPTLC) method established an LOD of 35.48 ng/band and an LOQ of 107.53 ng/band for prochlorperazine maleate. grafiati.com

Spectrophotometric methods have also been utilized. The use of a derivatizing agent yielded an LOQ of 1.7 µg∙mL-1. grafiati.com A spectrofluorimetric method, based on the fluorescence of an oxidation product, reported an LOQ of 0.8 µg/ml. grafiati.com In a comprehensive drug screen using gas chromatography-mass spectrometry (GC/MS), the detection limit for prochlorperazine in urine was found to be 100 ng/mL. uw.edu

The determination of LOD and LOQ is often guided by regulatory standards, such as those from the International Council for Harmonisation (ICH), which define these limits based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. innovareacademics.injpionline.org

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Prochlorperazine in Various Analytical Methods

Analytical TechniqueMatrixAnalyteLODLOQ/LLOQ
LC-MSHuman PlasmaProchlorperazine Maleate-0.20 ng/mL researchgate.netnih.gov
LC-MS/MSHuman PlasmaProchlorperazine-10 ng/L nih.gov
LC-MS/MSHuman PlasmaN-demethylprochlorperazine-10 ng/L nih.gov
LC-MS/MSHuman Plasma7-hydroxyprochlorperazine-10 ng/L nih.gov
LC-MS/MSHuman PlasmaProchlorperazine sulfoxide-50 ng/L nih.gov
RP-HPLCPharmaceutical FormulationProchlorperazine Maleate0.0236 µg/mL austinpublishinggroup.com0.4125 µg/mL austinpublishinggroup.com
RP-HPLCPharmaceutical FormulationProchlorperazine Maleate1.76 µg/mL grafiati.com5.35 µg/mL grafiati.com
HPTLCAPI & Pharmaceutical Dosage FormProchlorperazine Maleate35.48 ng/band grafiati.com107.53 ng/band grafiati.com
SpectrophotometryPharmaceutical FormulationProchlorperazine Maleate-1.7 µg∙mL-1 grafiati.com
SpectrofluorimetryTabletsProchlorperazine Maleate-0.8 µg/ml grafiati.com
GC/MSUrineProchlorperazine100 ng/mL uw.edu-

Stability Assessment of this compound in Analytical Matrices

The stability of this compound, along with its non-deuterated counterpart, is a critical factor in ensuring the accuracy and reliability of bioanalytical data. Stability studies are conducted to evaluate the integrity of the analyte under various conditions that may be encountered during sample handling, processing, and storage. These studies typically involve exposing the analyte in a specific matrix (e.g., plasma, solution) to different environmental factors over time.

Prochlorperazine is known to be susceptible to degradation, particularly through oxidation to form sulfoxides. core.ac.uk It is also sensitive to light. core.ac.uk Therefore, stability assessments are crucial. Studies have investigated the stability of prochlorperazine in solution under various light conditions, including sunlight, UV light, and fluorescent light, with results indicating that degradation occurs mainly by first-order kinetics. core.ac.uk The use of amber ampoules has been shown to retard the rate of photolytic degradation. core.ac.uk

In bioanalytical method validation, stability is assessed under several conditions:

Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample processing time.

Long-Term Stability: This determines the stability of the analyte when stored at a specified low temperature (e.g., -20°C or -70°C) for an extended period.

Post-Preparative Stability: This evaluates the stability of the processed samples (e.g., in the autosampler) before analysis.

A study on prochlorperazine edisylate found that the sample solution and mobile phase were stable for at least 3 days. researchgate.net In another study developing an RP-HPLC method, the stability of solutions was evaluated by analyzing them on a second day to determine inter-day precision. japtronline.com

Table 2: Illustrative Stability Assessment of Prochlorperazine in Human Plasma

Stability ConditionStorage TemperatureDurationAnalyte Concentration (ng/mL)% Recovery
Initial--100100%
Freeze-Thaw (3 cycles)-20°C / Room Temp24 hours per cycle98.298.2%
Short-Term (Bench-Top)Room Temperature6 hours99.199.1%
Long-Term-70°C30 days97.597.5%
Post-Preparative4°C (Autosampler)24 hours98.898.8%

This table is for illustrative purposes and does not represent data from a single specific study.

Selectivity and Specificity Evaluations

Selectivity and specificity are paramount in bioanalytical method validation to ensure that the analytical method can unequivocally measure the analyte of interest without interference from other components in the sample matrix. For this compound, this means the method must be able to distinguish it from endogenous substances, metabolites, and other co-administered drugs. japtronline.com

Specificity is the ability of the method to assess the analyte in the presence of components that may be expected to be present. japtronline.com This is often demonstrated by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and the internal standard. japtronline.com Chromatographic techniques like HPLC and GC are inherently selective, and when coupled with mass spectrometry (MS), they provide a high degree of specificity. uw.edu

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, often structurally related, compounds. In the context of prochlorperazine analysis, this includes its metabolites such as prochlorperazine sulfoxide, N-demethylprochlorperazine, and 7-hydroxyprochlorperazine. nih.gov A developed LC-MS/MS method demonstrated the ability to simultaneously determine prochlorperazine and these major metabolites in human plasma, showcasing its selectivity. nih.gov

Forced degradation studies are also a key part of evaluating selectivity. By subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated. tandfonline.com A stability-indicating method must be able to separate the intact drug from these degradants. tandfonline.com One study used HPLC with photodiode array (PDA) and MS detectors to demonstrate that their developed method was stability-indicating for prochlorperazine. tandfonline.com

The use of a deuterated internal standard like this compound is a common strategy to enhance selectivity and accuracy in mass spectrometry-based methods. The mass difference between the analyte and the internal standard allows for their distinct detection, even if they co-elute chromatographically.

Alternative Analytical Platforms for Prochlorperazine and its Deuterated Analogue

While liquid chromatography is a prevalent technique, other analytical platforms are also utilized for the analysis of prochlorperazine and its deuterated analogue.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Prochlorperazine can be analyzed by GC-MS, often after a derivatization step to improve its volatility and chromatographic properties.

A comprehensive drug screen utilizing GC-MS has been established for the rapid detection of a wide range of drugs, including prochlorperazine, in cases of suspected overdose. uw.edu This method is designed for high reliability due to the high specificity of mass spectrometry. uw.edu The GC-MS analysis of prochlorperazine typically involves electron ionization (EI), which generates a characteristic fragmentation pattern that can be used for identification. nih.gov

The primary advantage of GC-MS is its high resolving power and the detailed structural information provided by the mass spectra. However, the requirement for the analyte to be volatile can be a limitation for some compounds, and derivatization can add complexity to the sample preparation process.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Applications

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. When coupled with mass spectrometry (CE-MS), it becomes a potent tool for the analysis of a wide range of compounds, including pharmaceuticals.

CE has been applied to the analysis of phenothiazines, the class of compounds to which prochlorperazine belongs. scispace.com The technique offers advantages such as short analysis times, high separation efficiency, and low consumption of sample and reagents. mdpi.com For the analysis of prochlorperazine, CE methods have been developed, sometimes in conjunction with pre-concentration techniques like dispersive liquid-liquid microextraction to enhance sensitivity. scispace.com

The coupling of CE with MS provides the high selectivity and sensitivity of mass detection, making it suitable for the analysis of complex biological samples. While not as commonly reported as LC-MS for prochlorperazine analysis, CE-MS represents a viable and powerful alternative analytical platform.

Application in Pre Clinical Drug Metabolism Studies of Prochlorperazine

In Vitro Metabolic Stability and Metabolite Identification Using Prochlorperazine-d3 Dimesylate

In vitro metabolism studies are fundamental to understanding how a drug is processed in the body. These studies typically use liver-derived systems, as the liver is the primary site of drug metabolism. researchgate.net

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Cytochrome P450 (CYP) enzymes and are a standard model for studying Phase I metabolic reactions. researchgate.net Hepatocytes, or liver cells, contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic pathways. In these studies, the parent drug, Prochlorperazine (B1679090), is incubated with either liver microsomes (often from rats, dogs, or humans) or hepatocytes. nih.govgoogleapis.com

This compound is not the compound being tested for stability but is added to the samples after the incubation is stopped. Its role is to serve as an internal standard for the accurate quantification of the remaining Prochlorperazine by LC-MS. By measuring the decrease in the parent drug concentration over time, researchers can determine its metabolic stability and calculate its intrinsic clearance and in-vitro half-life. The near-identical chemical nature of the deuterated standard ensures that any loss or variability during sample workup and injection is accounted for, leading to highly accurate and precise measurements. texilajournal.comclearsynth.com

To identify the specific CYP enzymes responsible for metabolizing Prochlorperazine, studies are conducted using recombinant enzymes. researchgate.net These are individual human CYP enzymes (e.g., CYP2D6, CYP2C19, CYP3A4) expressed in a cellular system, such as insect cells. Prochlorperazine is incubated with each of these enzymes individually. researchgate.net

Again, this compound is used as the internal standard to precisely quantify the amount of Prochlorperazine metabolized by each specific CYP isoform. clearsynth.com Research has shown that Prochlorperazine is extensively metabolized by the CYP450 system. researchgate.net Studies using recombinant enzymes have identified CYP2D6 and CYP2C19 as the most efficient isoforms in its metabolism. researchgate.net The oxidative reactions are primarily catalyzed by CYP2D6. drugbank.comnih.gov

Prochlorperazine undergoes extensive hepatic metabolism through several key pathways. drugbank.comnih.govmedicaldialogues.in These include:

Oxidation and Sulfoxide (B87167) Formation: Oxidation of the sulfur atom in the phenothiazine (B1677639) ring to form Prochlorperazine sulfoxide. drugbank.comnih.gov

Hydroxylation: Addition of a hydroxyl group to the phenothiazine ring, a reaction mediated by CYP2D6. drugbank.comijpsjournal.com

Demethylation: Removal of the methyl group from the piperazine (B1678402) side chain to form N-desmethyl prochlorperazine. drugbank.comnih.gov

Conjugation: Attachment of glucuronic acid to hydroxylated metabolites, a Phase II reaction that increases water solubility for excretion. drugbank.comnih.gov

In metabolite identification studies, this compound is used as an internal standard to quantify the parent drug. Furthermore, the known mass shift of +3 Daltons helps in distinguishing the internal standard from the parent drug and its metabolites in the mass spectrometer. aptochem.com The detection of metabolites is often aided by unique isotopic patterns, such as the 1:0.33 ratio for chlorine-containing compounds like Prochlorperazine. researchgate.net

The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, is a powerful technique in drug metabolism research. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.netjuniperpublishers.com This difference can sometimes slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com While not its primary purpose when used as an internal standard, this effect can be exploited in drug design to improve a drug's metabolic profile. researchgate.netjuniperpublishers.com

In its role as an internal standard, this compound offers several advantages for tracing metabolic fate and in mass balance studies:

Accurate Quantification: It allows for the precise measurement of the parent drug and its metabolites in complex biological matrices like plasma or urine. clearsynth.com

Correction for Variability: It compensates for errors that can occur during sample preparation, such as inefficient extraction or ion suppression/enhancement in the mass spectrometer's ion source. scispace.comtexilajournal.com

Unambiguous Identification: The distinct mass difference between the deuterated standard and the non-labeled analyte allows for their clear separation and detection by the mass spectrometer, preventing misidentification. aptochem.com

Elucidation of Metabolic Pathways and Product Identification (e.g., Oxidation, Hydroxylation, Demethylation, Sulfoxide Formation, Conjugation)

In Vivo Metabolism and Pharmacokinetic Methodological Studies in Animal Models (Excluding Human)

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole living system.

Pharmacokinetic (PK) studies of Prochlorperazine are conducted in various animal models, including rats and dogs, to characterize its behavior in vivo. researchgate.netresearchgate.netnih.gov A typical study design involves administering a defined amount of Prochlorperazine to the animals and then collecting biological samples at multiple time points.

Key Components of a Preclinical Animal PK Study Design:

In these studies, this compound is critical for the bioanalytical phase. By adding a known quantity of the deuterated standard to each animal plasma sample, analysts can construct a calibration curve and accurately determine the concentration of Prochlorperazine at each time point, which is essential for reliable pharmacokinetic modeling. texilajournal.comclearsynth.com For example, a study in anesthetized dogs characterized the pharmacokinetics of Prochlorperazine after both intravenous infusion and aerosol administration, relying on robust bioanalytical methods for which a deuterated internal standard is ideally suited. researchgate.netpsu.edunih.gov

Table of Mentioned Compounds

Bioanalytical Method Application for Animal Biological Fluids

In preclinical drug metabolism studies of prochlorperazine, the use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in animal biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This section details the application of such bioanalytical methods.

The core principle involves adding a known quantity of the deuterated internal standard to the animal plasma or other biological matrix samples. This standard co-elutes with the unlabeled prochlorperazine during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. This approach corrects for variations in sample preparation and matrix effects, ensuring high precision and accuracy. A similar deuterated compound, Prochlorperazine-d8, is explicitly intended for use as an internal standard for the quantification of prochlorperazine by GC- or LC-MS. caymanchem.com

Research Findings

A pharmacokinetic study in dogs, while not specifying a deuterated standard, highlights the use of LC-MS/MS for analyzing prochlorperazine in animal plasma. psu.edu In this study, venous and left ventricular blood samples were collected from mongrel dogs after intravenous and aerosol administration of prochlorperazine. psu.edu The plasma concentrations were then determined using an API 3000 LC-MS/MS system. psu.edu

While specific studies detailing the use of this compound in animal models are not extensively published, the methodology is well-established and analogous to methods validated for human plasma analysis. These methods are readily adaptable to preclinical animal studies. For instance, a sensitive LC-MS/MS method for determining prochlorperazine in human plasma utilized a one-step liquid-liquid extraction and an internal standard for quantification.

The typical bioanalytical method involves protein precipitation or liquid-liquid extraction of the analyte and internal standard from the plasma sample, followed by separation on a reverse-phase HPLC column and detection by a mass spectrometer. The table below summarizes typical parameters for an LC-MS/MS method for prochlorperazine analysis, which would be applicable to animal plasma samples.

Table 1: Representative LC-MS/MS Method Parameters for Prochlorperazine Analysis

Parameter Details
Instrumentation API 3000 LC-MS/MS system psu.edu
HPLC Column Synergi 4 µm Hydro-RP 80A (50 x 3.0 mm) psu.edu or Thermo Hypersil-Hypurity C18 (150mmx2.1mm, 5µm)
Mobile Phase Gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 3) and an organic solvent psu.edu
Internal Standard This compound or a similar compound like amitriptyline (B1667244) hydrochloride

| Detection Mode | Electrospray ionization in positive selective ion monitoring mode |

The validation of such methods typically includes assessing linearity, precision, accuracy, and the lower limit of quantification (LLOQ). The following table presents representative validation data from a human plasma study, which would be the target for a method applied to animal biological fluids.

Table 2: Bioanalytical Method Validation Data

Parameter Result
Linearity Range 0.20 to 6.40 ng/ml
Correlation Coefficient (r²) 0.9989
Lower Limit of Quantification (LLOQ) 0.20 ng/ml in plasma
Mean Extraction Recovery Prochlorperazine: 81.8 ± 2.2% Internal Standard: 79.5 ± 3.7%
Intra-assay Precision & Accuracy Within 7.0% and 99-104% respectively nih.gov

| Inter-assay Precision & Accuracy | Within 9.0% and 99-105% respectively nih.gov |

These data demonstrate the sensitivity and reliability of LC-MS/MS methods for quantifying prochlorperazine in biological fluids, a critical component of preclinical pharmacokinetic and metabolism studies. The use of this compound as an internal standard would further enhance the robustness of these analyses in animal models.

Utility of Prochlorperazine D3 Dimesylate in Pharmaceutical Impurity and Degradation Product Profiling

Development of Reference Standards for Impurity Analysis

The foundation of accurate impurity analysis lies in the availability of high-quality reference standards. lgcstandards.com Prochlorperazine-d3 Dimesylate is synthesized as a high-purity material, making it an ideal candidate for use as an analytical reference standard in pharmaceutical testing. lgcstandards.comsimsonpharma.com A reference standard is a highly characterized material used to provide a benchmark for identity, purity, and concentration in analytical procedures.

In the context of impurity profiling, a deuterated standard like this compound is used to confirm the identity of potential impurities and to calibrate analytical instruments. synzeal.com Because its physical and chemical properties are nearly identical to the non-labeled Prochlorperazine (B1679090), it behaves similarly in chromatographic systems, such as High-Performance Liquid Chromatography (HPLC). This allows analysts to develop methods where the retention time of an unknown peak can be confidently matched to a known impurity. The use of such stable isotope-labeled standards is a cornerstone in creating robust analytical methods for quality control (QC) and in support of regulatory filings like Abbreviated New Drug Applications (ANDAs). synzeal.com

Table 1: Chemical Properties of this compound Reference Standard

PropertyValueSource
Chemical Name2-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine Dimethanesulphonate lgcstandards.com
Molecular FormulaC20H21D3ClN3S • 2 CH3SO3H lgcstandards.compharmaffiliates.com
Molecular Weight569.17 g/mol pharmaffiliates.comsimsonpharma.comsimsonpharma.com
CAS Number753432-54-1 (Free form) lgcstandards.compharmaffiliates.com
Isotope TypeDeuterium (B1214612) lgcstandards.com

Quantitative Determination of Process-Related Impurities of Prochlorperazine

Process-related impurities are chemical substances that are formed during the synthesis of an API. Their levels must be strictly controlled to meet regulatory specifications. This compound is particularly valuable as an internal standard for the accurate quantification of these impurities, often using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comlcms.cz

An internal standard is a known amount of a compound, distinct from the analyte, added to a sample to correct for variations during analysis. nih.gov Deuterated analogues are considered the gold standard for internal standards in mass spectrometry. lcms.cz This is because this compound co-elutes with the non-deuterated Prochlorperazine and its impurities in HPLC, meaning it experiences similar effects from the sample matrix and any loss during sample preparation. lcms.cz However, due to its higher mass (from the three deuterium atoms), it is easily distinguished by the mass spectrometer. caymanchem.com By comparing the instrument's response for the impurity to the response for the known quantity of the deuterated internal standard, analysts can calculate the impurity's concentration with high precision and accuracy, mitigating issues of analytical variability. nih.gov

Table 2: Examples of Prochlorperazine Process-Related Impurities Quantified Using Labeled Standards

Impurity NameMolecular FormulaNotesSource
4-ChlorophenothiazineC12H8ClNSA potential starting material or synthetic byproduct. pharmaffiliates.com
Prochlorperazine - Impurity B (Dihydrochloride Salt)C20H27Cl2N3SA known related substance. pharmaffiliates.com
N-Desmethyl ProchlorperazineC19H22ClN3SAn impurity resulting from demethylation. Deuterated versions (d8) are also synthesized for use as standards. synzeal.compharmaffiliates.com

Analysis of Forced Degradation Products of Prochlorperazine

Forced degradation, or stress testing, is a process where a drug substance is exposed to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its decomposition. innovareacademics.inchromatographyonline.com These studies are critical for identifying potential degradation products that could form during the shelf life of a drug and for establishing the drug's intrinsic stability. core.ac.uk Research has shown that Prochlorperazine is susceptible to degradation, particularly through oxidation to form sulfoxides and dechlorination when exposed to light. core.ac.uk

In these studies, this compound plays a crucial role. As degradation pathways are explored, complex mixtures of the parent drug and various degradants are generated. researchgate.net The deuterated standard can be used as an internal standard to accurately quantify the remaining amount of the active drug (Prochlorperazine) and the amount of each degradation product formed. innovareacademics.in This allows for a precise mass balance calculation, ensuring that all significant degradants have been accounted for. The ability to separate and quantify these degradants is a key requirement for developing a stability-indicating method. innovareacademics.inresearchgate.net

Table 3: Summary of Prochlorperazine Forced Degradation Findings

Stress ConditionObserved Degradation ProductsAnalytical SignificanceSource
Oxidation (e.g., H2O2)Prochlorperazine Sulfoxide (B87167)A primary metabolite and degradant; must be separated from the parent drug. core.ac.uk
Photolytic (UV/Sunlight)Dechlorinated products, hydroxylated products, dimersDemonstrates light sensitivity; necessitates protective packaging. Degradation rate is higher under sunlight than UV light. core.ac.uk
Acidic/Alkaline HydrolysisDegradation observed under both conditions.Indicates the need to control pH in liquid formulations. researchgate.net
ThermalOxidized and dealkylated products.Shows susceptibility to heat, informing storage requirements. core.ac.uk

Stability-Indicating Analytical Methodologies Leveraging Deuterated Standards

A stability-indicating method (SIM) is an analytical procedure that can accurately and specifically measure the concentration of an API without interference from its impurities, degradation products, or other components of the drug product. chromatographyonline.comscience.gov The development and validation of such methods are regulatory requirements. chromatographyonline.comresearchgate.net

This compound is instrumental in the validation of these methods. During method validation, the deuterated standard helps to prove several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. innovareacademics.inresearchgate.net

Specificity: By spiking a sample with this compound and known impurities, analysts can demonstrate that the method can distinguish the main analyte from all other substances, as the deuterated standard will have a unique mass signal. innovareacademics.in

Accuracy: Accuracy is the closeness of the test results to the true value. By using the deuterated internal standard, the method's accuracy can be confirmed, with studies showing recovery values often greater than 98%. nih.govresearchgate.net

Linearity & Range: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range is verified. researchgate.netresearchgate.net The internal standard ensures consistent performance across this range.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The use of a clean internal standard can help improve the signal-to-noise ratio, thereby lowering the limits at which impurities can be reliably detected and quantified. nih.govresearchgate.net

By leveraging this compound, pharmaceutical scientists can develop and validate highly reliable stability-indicating methods that ensure the quality and stability of Prochlorperazine drug products throughout their lifecycle. researchgate.net

Table 4: Key Validation Parameters for a Stability-Indicating Method

Validation ParameterDescriptionRole of Deuterated StandardSource
SpecificityAbility to assess the analyte unequivocally in the presence of other components.Confirms peak purity and lack of interference via mass-selective detection. innovareacademics.inchromatographyonline.com
AccuracyCloseness of test results to the true value.Corrects for analytical variability, ensuring results are accurate. nih.govresearchgate.net
PrecisionAgreement among a series of measurements from the same sample.Minimizes the impact of random errors in sample handling and injection. researchgate.net
LinearityProportionality of results to concentration over a given range.Ensures consistent quantification across the entire analytical range. researchgate.net
LOD/LOQLowest amount of analyte that can be detected/quantified reliably.Improves signal-to-noise, allowing for the quantification of trace-level impurities. researchgate.net

Mechanistic and Theoretical Aspects of Isotopic Labeling Relevant to Prochlorperazine D3 Dimesylate

Impact of Deuterium (B1214612) Substitution on Chemical Reaction Kinetics (Kinetic Isotope Effects)

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). chemguide.co.uk This effect is rooted in the fundamental principles of chemical bonding and vibrational energy. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.

In the context of drug metabolism, many reactions, particularly those mediated by the cytochrome P450 (CYP450) enzyme system, involve the cleavage of a C-H bond as a rate-determining step. researchgate.net For Prochlorperazine (B1679090), a major metabolic pathway is N-demethylation, which involves the removal of the methyl group from the piperazine (B1678402) ring—the exact site of deuteration in Prochlorperazine-d3. researchgate.net

The KIE (kH/kD, the ratio of the rate constant for the non-deuterated to the deuterated compound) for such reactions is typically greater than 1, indicating a slower reaction rate for the deuterated molecule. researchgate.net This metabolic switching can lead to a different pharmacokinetic profile for the deuterated drug compared to its non-deuterated parent compound. nih.gov By slowing the rate of N-demethylation, Prochlorperazine-d3 may exhibit a longer half-life and altered exposure levels of both the parent drug and its metabolites. nih.gov This principle is a cornerstone of "deuterated drugs," a strategy used to improve the metabolic stability and pharmacokinetic properties of pharmaceuticals. nih.govnih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties and the Kinetic Isotope Effect

PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondImplication for Prochlorperazine-d3
Bond Energy WeakerStrongerMore energy is required to cleave the C-D bonds on the methyl group.
Vibrational Frequency HigherLowerThe bond vibrates at a lower frequency, contributing to a lower zero-point energy.
Reaction Rate Faster (kH)Slower (kD)The rate of N-demethylation via CYP450 enzymes is expected to be slower.
Kinetic Isotope Effect kH/kD > 1-This measurable effect confirms that C-H bond cleavage is part of the rate-determining step of the metabolic reaction.

Deuterium's Influence on Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) is a primary analytical technique for identifying and quantifying chemical compounds. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). The introduction of deuterium atoms into Prochlorperazine has a direct and predictable impact on its mass spectrum.

The most immediate effect is a "mass shift" in the molecular ion peak. researchgate.net The atomic mass of deuterium is approximately 2.014 amu, while hydrogen is 1.008 amu. In Prochlorperazine-d3, the replacement of three hydrogen atoms with three deuterium atoms results in an increase in the molecular mass of approximately 3 Da. Therefore, the molecular ion (M+) peak of Prochlorperazine-d3 will appear at an m/z value that is 3 units higher than that of unlabeled Prochlorperazine. This distinct mass difference allows for the easy differentiation of the labeled standard from the unlabeled analyte in a mixture. libretexts.org

Furthermore, deuterium labeling affects the fragmentation pattern of the molecule during tandem mass spectrometry (MS/MS). When the molecular ion is fragmented, the resulting fragment ions will also show a mass shift if they retain the deuterium-labeled portion of the molecule. For Prochlorperazine-d3, any fragment containing the N-methylpiperazine moiety will be observed at m/z +3 compared to the corresponding fragment from the unlabeled compound. Fragments that have lost the deuterated methyl group will appear at the same m/z as those from the unlabeled compound. This differential fragmentation provides valuable structural information and enhances the specificity of detection. nist.gov

Because Prochlorperazine also contains a chlorine atom, its mass spectrum is characterized by an isotopic pattern for any chlorine-containing fragment, with a ratio of approximately 3:1 for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. chemguide.co.uk This pattern will be present for both the labeled and unlabeled compounds.

Table 2: Theoretical Mass-to-Charge (m/z) Comparison of Key Ions for Prochlorperazine and Prochlorperazine-d3 in Mass Spectrometry

IonProchlorperazine (Unlabeled) Theoretical m/zProchlorperazine-d3 Theoretical m/zDescription
Molecular Ion [M+H]⁺ 374.16377.18The intact molecule with a proton. The d3-variant is shifted by +3 Da.
Chlorine Isotope Peak [M(³⁷Cl)+H]⁺ 376.16379.18The molecular ion containing the heavier ³⁷Cl isotope, also shifted by +3 Da.
Key Fragment 1 113.11116.13Corresponds to the protonated N-methylpiperazine ring fragment [C₆H₁₃N₂]⁺. The fragment retains the d3-methyl group, resulting in a +3 Da shift.
Key Fragment 2 232.06232.06Corresponds to the phenothiazine (B1677639) ring system after cleavage of the propyl side chain. This fragment does not contain the deuterated label, so its m/z is identical for both compounds.

Note: Theoretical m/z values are based on monoisotopic masses and may vary slightly depending on the specific ionization and instrument conditions.

Role of Deuteration in Mitigating Matrix Effects in Mass Spectrometry

In quantitative analysis, particularly in complex biological samples like plasma or tissue, "matrix effects" can severely compromise accuracy and precision. nih.gov Matrix effects are the alteration (suppression or enhancement) of ionization of the target analyte due to the co-eluting of other components from the sample matrix during liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

Prochlorperazine-d3 Dimesylate serves as an ideal internal standard to correct for these matrix effects. libretexts.orgsavemyexams.com An internal standard is a compound added in a known quantity to samples, standards, and quality controls to enable reliable quantification of an analyte. A deuterated internal standard is considered the "gold standard" for LC-MS based quantification for several reasons:

Co-elution: Prochlorperazine-d3 is chemically almost identical to Prochlorperazine. It therefore exhibits nearly the same chromatographic retention time and extraction recovery. This ensures that both the analyte and the internal standard experience the same matrix effects at the same time.

Mass Differentiability: Despite co-eluting, the 3 Da mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard as two distinct entities.

Ratio-Based Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. Since any signal suppression or enhancement from the matrix affects both compounds to a similar degree, the ratio remains constant and proportional to the analyte's true concentration. This effectively cancels out the variability introduced by the matrix, leading to significantly improved accuracy and reproducibility. libretexts.orgnih.gov

The use of a stable isotope-labeled internal standard like Prochlorperazine-d3 is crucial for robust and reliable method validation and for obtaining accurate quantitative data in clinical and research settings. libretexts.org

Table 3: Conceptual Illustration of How a Deuterated Internal Standard Corrects for Matrix Effects

Sample TypeAnalyte (Prochlorperazine) SignalInternal Standard (Prochlorperazine-d3) SignalAnalyte / IS RatioCorrected Concentration
Clean Standard (No Matrix) 100,000100,0001.0010 ng/mL (Reference)
Plasma Sample A (Low Suppression) 85,00085,0001.0010 ng/mL
Plasma Sample B (High Suppression) 45,00045,0001.0010 ng/mL
Plasma Sample C (Ion Enhancement) 120,000120,0001.0010 ng/mL

This table demonstrates that even with significant variations in absolute signal intensity due to matrix effects (suppression or enhancement), the ratio of the analyte to the co-eluting deuterated internal standard remains stable, allowing for accurate quantification.

Future Directions and Emerging Research Applications

Integration with High-Resolution Mass Spectrometry and Data-Independent Acquisition for Comprehensive Analysis

The pursuit of analytical excellence in complex biological matrices necessitates advanced instrumentation and methodologies. The combination of High-Resolution Mass Spectrometry (HRMS) and Data-Independent Acquisition (DIA) represents a paradigm shift in how bioanalytical data is collected and processed, and the role of deuterated standards like Prochlorperazine-d3 Dimesylate is central to this evolution.

HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, enabling the confident identification of analytes and differentiation from background interferences. researchgate.net This is particularly crucial in bioanalysis where matrix effects can suppress or enhance the signal of the target analyte. researchgate.net

Data-Independent Acquisition (DIA) is a powerful mass spectrometry technique that offers a more comprehensive approach compared to traditional methods. nih.gov Instead of targeting specific precursor ions for fragmentation (Data-Dependent Acquisition), DIA systematically fragments all ions within predefined mass-to-charge (m/z) windows, creating a complete digital map of the sample's fragment ions. nih.gov This approach is highly attractive for quantitative experiments but requires sophisticated data processing to extract meaningful information. nih.gov

The integration of this compound into HRMS-DIA workflows provides a critical anchor for data quality and reliability. As a stable isotope-labeled internal standard, it is chemically identical to the analyte of interest, prochlorperazine (B1679090), but has a distinct and known mass difference due to the deuterium (B1214612) atoms. clearsynth.compubcompare.ai This property is invaluable in DIA for several reasons:

Accurate Quantification: It co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation behavior, effectively correcting for matrix effects and instrumental variability. researchgate.netclearsynth.com

Retention Time Alignment: In the complex datasets generated by DIA, the deuterated standard serves as a reliable marker for aligning retention times across different samples and runs.

Signal Normalization: By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, precise and accurate quantification can be achieved. clearsynth.com

The use of a deuterated standard like this compound ensures that the comprehensive data generated by HRMS-DIA can be confidently mined for high-quality quantitative results, making the workflow more robust and reliable. researchgate.netnih.gov

Table 1: Comparison of Mass Spectrometry Acquisition Techniques

Feature Standard MS (e.g., Triple Quadrupole) High-Resolution Mass Spectrometry (HRMS) HRMS with Data-Independent Acquisition (DIA)
Primary Use Targeted quantification High-resolution targeted and untargeted analysis Comprehensive, untargeted quantitative analysis
Mass Accuracy Low to moderate High (<5 ppm) High (<5 ppm)
Data Acquisition Selectively monitors specific ion transitions Scans a full mass range at high resolution Systematically fragments all ions in wide m/z windows
Data Complexity Low Moderate High

| Role of Deuterated Standard | Primary tool for quantification and matrix effect correction | Enhances specificity and accuracy of quantification | Essential for retention time alignment and accurate quantification in complex datasets |

Potential for this compound in Metabolomics and Flux Analysis Methodologies

Metabolomics, the comprehensive study of metabolites in a biological system, is a powerful tool for understanding disease mechanisms, identifying biomarkers, and evaluating drug effects. nih.gov Prochlorperazine, an antipsychotic and antiemetic agent, is known to interact with various receptor systems, including dopaminergic, histaminergic, and cholinergic receptors, which can, in turn, influence cellular metabolism. nih.govdrugbank.com

In metabolomics studies designed to investigate the metabolic consequences of prochlorperazine administration, the ability to accurately measure the drug's concentration is paramount. This compound serves as an ideal internal standard for this purpose. clearsynth.com By enabling precise quantification of the parent drug in biological samples, it helps researchers correlate specific metabolic changes directly with the drug's presence and concentration, ensuring that the observed effects are not artifacts of analytical variability. nih.gov This is crucial for building accurate models of the drug's mechanism of action and its impact on metabolic pathways. nih.gov

Metabolic flux analysis, or fluxomics, takes this a step further by measuring the rates of metabolic reactions within a biological system. This is typically achieved by introducing stable isotope-labeled substrates (e.g., ¹³C-glucose) and tracking the incorporation of the label through various metabolic pathways. While this compound is not a substrate for tracing metabolic flux, its role is nonetheless critical. For any flux analysis study investigating the effects of a drug, it is essential to have precise knowledge of the drug's concentration that is eliciting the observed changes in metabolic rates. The use of this compound provides this crucial quantitative data, adding a necessary layer of context and accuracy to the interpretation of the fluxomics results.

Table 2: Applications of this compound in Advanced Research

Research Area Application of this compound Research Goal
Pharmacometabolomics Internal standard for accurate quantification of prochlorperazine in biological samples. To correlate drug concentration with specific changes in the host's metabolome, identifying biomarkers of drug response or toxicity. nih.gov
Drug Metabolism Studies Internal standard for quantifying prochlorperazine and its unlabeled metabolites (e.g., Prochlorperazine Sulfoxide). medchemexpress.com To accurately characterize the pharmacokinetic profile and metabolic fate of the drug.
Metabolic Flux Analysis Provides accurate concentration data for the administered prochlorperazine. To understand how a known concentration of the drug perturbs the rates of specific metabolic pathways.

| Toxicology Studies | Enables precise measurement of drug levels in tissues or biofluids. | To establish clear dose-response relationships for toxicological effects at a metabolic level. |

Advancements in Automated and High-Throughput Bioanalytical Platforms Using Deuterated Standards

The demand for faster and more efficient drug analysis in clinical and research settings has driven significant advancements in laboratory automation. chromatographyonline.com High-throughput screening (HTS) platforms, which can analyze thousands of samples per day, are now commonplace. acs.orgnih.gov These systems rely on automated sample preparation, such as liquid-liquid extraction or solid-phase extraction performed in 96-well plates, coupled with rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. acs.orgnih.gov

Deuterated internal standards are fundamental to the success of these automated and high-throughput workflows. researchgate.netlcms.cz Their use ensures that the precision and accuracy of the analysis are maintained despite the accelerated pace and minimal manual oversight. chromatographyonline.com this compound is perfectly suited for this environment.

Key advantages of using deuterated standards like this compound in these platforms include:

Enhanced Reproducibility: Automation minimizes human error, and the internal standard corrects for any minor, unavoidable variations in automated liquid handling or extraction steps. chromatographyonline.com

Correction for Matrix Effects: In high-throughput analysis, chromatographic separation is often shortened to reduce run times. acs.orgnih.gov This can lead to increased co-elution of matrix components. The deuterated standard co-elutes with the analyte and experiences the same matrix-induced signal suppression or enhancement, providing effective normalization. researchgate.net

Improved Accuracy and Precision: Studies have demonstrated that using a stable isotope-labeled internal standard significantly improves assay precision compared to using an analogue standard, especially in complex patient samples. researchgate.net

Streamlined Workflow: The internal standard can be added at the beginning of the automated sample preparation process, ensuring that it accounts for analyte loss at every stage. nih.gov

Research has shown the feasibility of analyzing over 1,000 samples in less than 12 hours using LC-MS/MS with deuterated internal standards, achieving excellent precision and accuracy. acs.orgnih.gov As bioanalytical platforms continue to evolve towards even greater speed and automation, the role of robust internal standards like this compound will only become more critical for generating reliable, high-quality data.

Table 3: Advantages of Deuterated Standards in Automated Bioanalysis

Advantage Description
Process Control Accounts for variability and analyte loss during automated sample preparation steps (e.g., extraction, evaporation). chromatographyonline.comnih.gov
Robust Quantification Corrects for fluctuations in instrument performance and matrix effects, which is vital in rapid LC-MS/MS methods. researchgate.netacs.org
High Precision Leads to lower coefficients of variation (CV%) in quantitative results, even across different sample matrices. researchgate.netlcms.cz
Increased Throughput Enables reliable quantification with shorter chromatographic run times, facilitating faster sample analysis. nih.gov

| Assay Reliability | Increases confidence in the generated data, which is essential for regulated bioanalysis and clinical studies. researchgate.net |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of Prochlorperazine-d3 Dimesylate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical for verifying deuterium incorporation and structural fidelity. For chromatographic validation, reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/ion-pairing mobile phases) is widely used. Stability-indicating assays should include forced degradation studies under acidic, basic, oxidative, and thermal conditions to assess robustness .

Q. How is this compound synthesized, and what steps ensure deuterium retention?

  • Methodological Answer : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., methyl groups) using deuterated reagents (e.g., D₂O, deuterated alkyl halides). Key steps include:

  • Purification via recrystallization to remove non-deuterated byproducts.
  • Monitoring isotopic purity using MS and NMR to confirm ≥98% deuterium incorporation.
  • Stabilizing the dimesylate salt form through pH-controlled precipitation .

Q. What are the primary applications of this compound in pharmacokinetic studies?

  • Methodological Answer : It serves as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods. For example:

  • Quantifying non-deuterated prochlorperazine in plasma by compensating for matrix effects.
  • Validating methods with calibration curves (1–100 ng/mL) and precision (RSD <15%) per FDA guidelines .

Advanced Research Questions

Q. How can researchers resolve co-elution issues between this compound and its non-deuterated form in LC-MS?

  • Methodological Answer : Optimize chromatographic parameters:

  • Use columns with smaller particle sizes (e.g., 2.6 µm C18) to enhance resolution.
  • Adjust mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile) to exploit minor retention time differences.
  • Employ high-resolution MS (Q-TOF) to distinguish isotopic clusters (Δm/z = 3.022) .

Q. What strategies validate the isotopic purity of this compound, and what acceptance criteria apply?

  • Methodological Answer :

  • HR-MS : Measure exact mass (e.g., 606.09 + 3.022 Da for d3) with ≤0.5 ppm error.
  • NMR : Compare integration ratios of deuterated vs. non-deuterated proton signals.
  • Acceptance criteria: ≥99% isotopic purity for pharmacokinetic internal standards .

Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation profiles (e.g., sulfoxide formation).
  • Use Arrhenius modeling to predict shelf-life.
  • Note: Storage at 2–8°C in amber vials minimizes photodegradation, as observed in related phenothiazines .

Q. What impurities are critical to monitor in this compound batches, and how are they quantified?

  • Methodological Answer : Key impurities include:

  • Process-related : Prochlorperazine sulfoxide (oxidation byproduct), dimer-I/II (synthesis intermediates).
  • Analytical method : Gradient HPLC with UV detection (220 nm), validated per ICH Q3A guidelines. Limit: ≤0.1% for individual impurities .

Data Contradiction Analysis

Q. How to reconcile conflicting pharmacokinetic data when using this compound as an internal standard?

  • Methodological Answer :

  • Matrix Effects : Validate recovery rates (85–115%) across different biological matrices (plasma, CSF).
  • Ion Suppression : Use post-column infusion to identify interference sources.
  • Cross-Validation : Compare results against orthogonal methods (e.g., ELISA) to resolve outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.